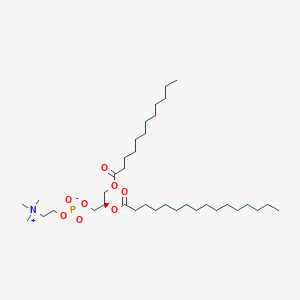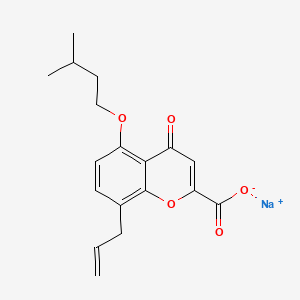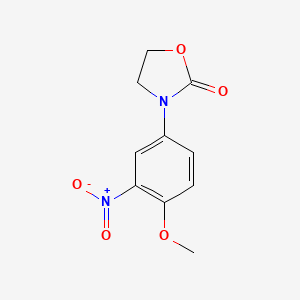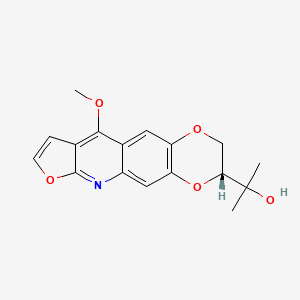
1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-lauroyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 28:0 in which the two acyl substituents at positions 1 and 2 are specified as lauroyl and palmitoyl respectively. It is a phosphatidylcholine 28:0, a dodecanoate ester and a 1-acyl-2-hexadecanoyl-sn-glycero-3-phosphocholine.
科学的研究の応用
Membrane Properties and Phase Behavior
Phospholipids like 1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine are crucial in studying the properties and behaviors of cellular membranes. For instance, research has shown that certain phospholipids can form bicelles, which are bilayered micelles, in the presence of short-chain phospholipids, offering insights into the phase behavior of lipid mixtures under varying temperatures (Tan et al., 2002). Similarly, the morphological properties of self-assembled structures formed by phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DHPC have been studied, providing valuable information about the interfacial membrane properties of these assemblies (Taguchi et al., 2018).
Fluorescence Microscopy and Lipid Domains
The study of giant unilamellar vesicles (GUVs) composed of different phospholipid binary mixtures offers insights into lipid domain shapes and their composition-dependent behaviors. Techniques like two-photon fluorescence microscopy have been employed to study these phenomena at different temperatures (Bagatolli & Gratton, 2000).
NMR Studies and Bicelle Systems
The formation of bicelles, their alignment in magnetic fields, and their use in NMR studies for structural biology are areas where phospholipids play a crucial role. Studies have shown how bicelle systems can be formed by mixing specific phospholipids, which align their normals parallel to an external magnetic field, thereby aiding in the study of molecular structures (Wu et al., 2010).
Lipid-Protein Interactions and Membrane Dynamics
Understanding how lipid headgroups mediate the organization and dynamics within bilayers is essential in cell biology. Studies have reported on the dynamics of tethered chromophores in unilamellar vesicles comprised of various phosphoglycerol and phosphocholine lipids, indicating how these lipids influence membrane rigidity and organization (Greenough & Blanchard, 2009).
特性
分子式 |
C36H72NO8P |
|---|---|
分子量 |
677.9 g/mol |
IUPAC名 |
[(2R)-3-dodecanoyloxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-29-36(39)45-34(33-44-46(40,41)43-31-30-37(3,4)5)32-42-35(38)28-26-24-22-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 |
InChIキー |
QQCURFHAGLMXKE-UUWRZZSWSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)










![1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262544.png)
